CHLORHEXIDINE DIGLUCONATE

Description

Historical Context of Chlorhexidine (B1668724) Discovery and Evolution in Research

The journey of chlorhexidine began in the 1950s at Imperial Chemical Industries, Limited in the United Kingdom, where it was synthesized during research aimed at developing new antimalarial agents. chlorhexidinefacts.combris.ac.ukcmro.inspringermedizin.de Although it did not prove to be an effective antimalarial, its potent antimicrobial properties were quickly recognized. springermedizin.degriffith.edu.au In 1954, chlorhexidine digluconate was commercially introduced in the UK as a topical antiseptic and disinfectant. chlorhexidinefacts.comperiobasics.com

The initial research and applications of chlorhexidine were centered on its general antiseptic capabilities for skin and wound cleansing. periobasics.com A pivotal shift in its research trajectory occurred in the 1970s when studies by Löe and Schiött demonstrated its remarkable ability to inhibit the formation of dental plaque. periobasics.comkin.esscielo.br This discovery propelled chlorhexidine into the forefront of dental research, establishing it as a key agent for oral hygiene. nih.govhmjournals.com

Throughout the latter half of the 20th century and into the 21st, research on chlorhexidine expanded significantly, leading to a variety of applications. Key milestones in its research and development are outlined below:

| Decade | Key Research and Development Milestone |

| 1950s | Discovered by Imperial Chemical Industries (ICI) during antimalarial research. chlorhexidinefacts.combris.ac.ukcmro.in First commercialized as a topical antiseptic. chlorhexidinefacts.comgriffith.edu.auperiobasics.com |

| 1970s | Demonstrated efficacy as an anti-plaque and anti-gingivitis agent. periobasics.comkin.es Introduced in the United States. chlorhexidinefacts.comteleflex.com |

| 1980s | Development of chlorhexidine and alcohol combination skin preparations. chlorhexidinefacts.comspringermedizin.de |

| 1990s | Introduction of chlorhexidine-impregnated medical devices, such as vascular access catheters. chlorhexidinefacts.com |

| 2000s | Incorporated into comprehensive oral care protocols and preoperative skin preparation cloths. chlorhexidinefacts.com |

| 2010s | Development of chlorhexidine-impregnated peripherally inserted central catheters (PICCs) and advancements in understanding its role in reducing catheter-related bloodstream infections. chlorhexidinefacts.com |

Contemporary Significance and Academic Relevance of this compound Studies

In the current academic landscape, this compound continues to be a subject of intensive research, solidifying its status as a "gold standard" antiseptic, particularly in dentistry. sunstargum.com Its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses underpins its widespread use and ongoing investigation. periobasics.comkin.es

The contemporary significance of this compound research spans several key areas:

Antimicrobial Efficacy and Mechanisms: Researchers are continuously exploring the nuances of its antimicrobial action. As a cationic molecule, it interacts with negatively charged components of microbial cell membranes, leading to increased permeability and cell lysis. sunstargum.com Studies investigate its bacteriostatic and bactericidal effects at different concentrations. sunstargum.com

Biofilm Inhibition and Disruption: A major focus of current research is its effectiveness against microbial biofilms. Studies have shown its ability to inhibit biofilm formation and disrupt existing plaque. sunstargum.combrieflands.com This is particularly relevant in oral health and in preventing infections associated with medical devices.

Antimicrobial Resistance: A growing area of academic inquiry is the potential for microbial resistance and cross-resistance to antibiotics following exposure to chlorhexidine. bris.ac.ukfrontiersin.org Research in this domain investigates the mechanisms of resistance and its clinical implications. nih.gov

Biomaterial and Drug Delivery Applications: Modern research is exploring the incorporation of chlorhexidine into various biomaterials to confer antimicrobial properties. This includes its use in dental restorative materials, coatings for medical implants, and drug delivery nanosystems. nih.govmdpi.commdpi.com

Interaction with Tissues and Materials: Studies continue to investigate the interaction of chlorhexidine with biological tissues, such as skin and dentin, and with dental materials. allenpress.comasm.orgnih.gov This includes research on its substantivity, the property of being retained in the oral cavity and released over time. bris.ac.uk

Overview of Research Methodologies in this compound Investigations

A diverse array of research methodologies is employed to investigate the properties and applications of this compound. These can be broadly categorized into analytical, in vitro, and in vivo methods.

Analytical Methods:

Analytical techniques are crucial for the quantification of chlorhexidine in various formulations and biological samples. High-Performance Liquid Chromatography (HPLC) is a widely used method for its determination due to its reliability and ability to separate chlorhexidine from other compounds. ekb.eglcms.czresearchgate.net Other analytical methods reported in the literature include:

Ultraviolet-Visible (UV-Vis) Spectrophotometry um.edu.my

Gas Chromatography researchgate.net

Capillary Electrophoresis researchgate.net

The table below summarizes some of the key parameters from a study utilizing HPLC for chlorhexidine analysis.

| Parameter | Value |

| Technique | High-Performance Liquid Chromatography (HPLC) ekb.eg |

| Detector | UV researchgate.net |

| Linearity Range | 2.00 to 30.00 µg/mL ekb.eg |

| Detection Limit | 0.47 µg/mL ekb.eg |

| Retention Time | 5.90 ± 0.20 min ekb.eg |

In Vitro Research:

In vitro studies provide a controlled environment to investigate the fundamental properties and mechanisms of chlorhexidine. Common in vitro models and assays include:

Microbiological Assays: These are used to determine the minimum inhibitory concentration (MIC) and bactericidal activity against various microorganisms. brieflands.comnih.gov Agar diffusion tests and quantitative suspension tests are frequently employed. nih.gov

Biofilm Models: Various models are used to study the effect of chlorhexidine on biofilm formation and viability. This can involve growing biofilms on surfaces like microtiter plates or on specific materials like orthodontic wires. brieflands.commdpi.com

Cell Culture Studies: The cytotoxicity of chlorhexidine is assessed using various cell lines, such as human gingival fibroblasts and keratinocytes. mdpi.commdpi.com These studies evaluate parameters like cell viability, morphology, and apoptosis. mdpi.com

Dentin Bonding Studies: In dental research, in vitro models are used to evaluate the effect of chlorhexidine on the bond strength of adhesive systems to dentin over time. allenpress.comnih.govallenpress.com

Skin Permeation Models: Franz diffusion cells are used with excised human skin to study the penetration depth of chlorhexidine following topical application. asm.org

In Vivo Research:

In vivo studies are essential for validating the findings of in vitro research in a real-world biological context. Examples of in vivo research methodologies include:

Clinical Trials in Dentistry: Randomized controlled trials are conducted to evaluate the efficacy of chlorhexidine mouthwashes in reducing plaque and gingivitis. nih.govclinicaltrials.gov Studies also assess its role in preventing conditions like alveolar osteitis after tooth extraction. clinicaltrials.gov

Animal Studies: Animal models are used to investigate various aspects, such as the preservation of Eimeria oocysts in veterinary medicine. frontiersin.org

Human Studies on Oral Microbiota: Research involves analyzing saliva and plaque samples from human subjects before, during, and after chlorhexidine use to study its impact on the oral microbial composition and the prevalence of antimicrobial resistance genes. frontiersin.org

Studies on Dermal Effects: Investigations into the residual activity of chlorhexidine on the skin are conducted using human subjects to simulate real-world contamination scenarios. gojo.com

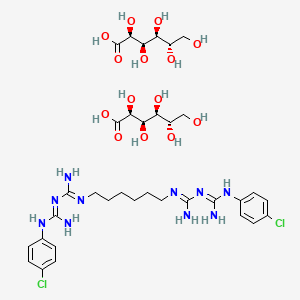

Structure

2D Structure

Properties

IUPAC Name |

2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N10.2C6H12O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*2-5,7-11H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIYKJHYYHPJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54Cl2N10O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18472-51-0 | |

| Record name | D-Gluconic acid, compd. with N1,N14-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-gluconic acid, compound with N,N''-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamidine (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanisms of Antimicrobial Action and Efficacy Studies of Chlorhexidine Digluconate

Elucidation of Molecular and Cellular Mechanisms

The antimicrobial activity of Chlorhexidine (B1668724) Digluconate is primarily attributed to its cationic nature, which facilitates a cascade of events leading to the disruption of microbial cell integrity and function.

Cationic Charge Interactions with Microbial Cell Structures

Chlorhexidine is a cationic bisbiguanide, carrying a positive charge at physiological pH. patsnap.comwikipedia.org This positive charge is fundamental to its antimicrobial action, as it is electrostatically attracted to the negatively charged components of microbial cell surfaces. drugbank.comnih.gov Bacterial cell walls, rich in substances like teichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, present a net negative charge, making them prime targets for chlorhexidine binding. nih.gov

The initial interaction is a rapid and strong adsorption of the cationic chlorhexidine molecule onto the negatively charged phosphate-containing components of the bacterial cell surface. nih.gov This binding effectively destabilizes the cell wall and interferes with the cell's osmotic regulation. chlorhexidinefacts.com The bacterial uptake of chlorhexidine is a swift process, often occurring within 20 seconds. chlorhexidinefacts.com

Disruption of Microbial Cell Membrane Integrity and Osmotic Homeostasis

Following its binding to the cell wall, chlorhexidine proceeds to disrupt the cytoplasmic or inner membrane, a critical barrier for maintaining cellular homeostasis. patsnap.comchlorhexidinefacts.com By embedding itself within the lipid bilayer, chlorhexidine destabilizes the membrane, leading to a loss of its structural integrity and selective permeability. patsnap.com

This disruption results in the leakage of low-molecular-weight intracellular components, such as potassium and phosphorus ions. drugbank.comnih.gov The loss of these essential ions disrupts the delicate osmotic balance of the cell, ultimately contributing to cell death. chlorhexidinefacts.com At lower concentrations, this leakage leads to a bacteriostatic effect, inhibiting bacterial growth. wikipedia.orgdrugbank.com However, at higher concentrations, the damage to the cell membrane is more severe, causing the cytoplasm to precipitate and congeal, resulting in a bactericidal effect and irreversible cell death. drugbank.comchlorhexidinefacts.com

Spectrum of Antimicrobial Activity in Research Models

Chlorhexidine Digluconate exhibits a broad spectrum of activity, effectively targeting a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.

Efficacy against Gram-Positive and Gram-Negative Bacteria

Chlorhexidine is effective against a wide array of both Gram-positive and Gram-negative bacteria. chlorhexidinefacts.comatamanchemicals.com Its bactericidal action is rapid, with in vitro studies showing it can kill nearly 100% of both types of bacteria within 30 seconds. chlorhexidinefacts.com While it is particularly effective against Gram-positive bacteria, it also demonstrates significant activity against Gram-negative bacteria, although sometimes requiring higher concentrations. wikipedia.org The mechanism of action, involving the disruption of the cell membrane, is applicable to both bacterial types due to the universal presence of a negatively charged cell surface and a cytoplasmic membrane. patsnap.comchlorhexidinefacts.com

| Bacterial Type | General Susceptibility | Key Mechanisms of Action | Reported Observations |

|---|---|---|---|

| Gram-Positive Bacteria | Highly Susceptible | Disruption of cell wall and cytoplasmic membrane, leakage of intracellular components. | Rapid bactericidal action observed in vitro. chlorhexidinefacts.com |

| Gram-Negative Bacteria | Susceptible | Interaction with outer membrane, followed by disruption of the cytoplasmic membrane. | Effective, though sometimes at higher concentrations compared to Gram-positive bacteria. wikipedia.org |

Antifungal and Anti-Yeast Activity

The antimicrobial spectrum of chlorhexidine extends to fungi and yeasts. chlorhexidinefacts.comatamanchemicals.com The mechanism of action against these eukaryotic microorganisms is similar to that against bacteria, involving the disruption of the cell membrane's integrity. chlorhexidinefacts.com This leads to the leakage of cellular contents and ultimately, cell death. chlorhexidinefacts.com Studies have shown its efficacy against various fungal species, making it a versatile antiseptic agent.

| Microorganism Type | General Susceptibility | Mechanism of Action | Research Findings |

|---|---|---|---|

| Fungi | Susceptible | Disruption of the plasma membrane leading to leakage of cytoplasmic contents. chlorhexidinefacts.com | Demonstrates broad-spectrum antifungal activity. chlorhexidinefacts.comatamanchemicals.com |

| Yeasts | Susceptible | Similar to its action on fungi, targeting the cell membrane integrity. | Effective against various yeast species. |

Antiviral and Anti-Protozoal Activity

This compound exhibits notable activity against a range of viruses, particularly those with a lipid envelope. ijohd.org Its mechanism of action involves disrupting the integrity of this viral envelope, which is crucial for the virus's ability to infect host cells. Research has demonstrated its efficacy in inactivating various enveloped viruses. For instance, early studies showed that chlorhexidine could significantly reduce the infectivity of the Herpes virus. icpahealth.com A 0.02% concentration was found to decrease the infectivity titer by approximately six log10 units after 90 minutes of exposure. icpahealth.com Furthermore, concentrations of 0.2% or higher have been shown to completely inactivate the human immunodeficiency virus (HIV). icpahealth.com

More recent research has focused on its potential against coronaviruses. In-vitro studies investigating its effect on SARS-CoV-2, the virus responsible for COVID-19, have yielded promising results. A 0.2% concentration of this compound was shown to inactivate over 99.9% of the SARS-CoV-2 virus within a brief contact time of 30 seconds. wisdomlib.orgresearchgate.net This virucidal action highlights its potential utility in reducing viral loads in the oropharyngeal region. icpahealth.comresearchgate.net

In addition to its antiviral properties, this compound has demonstrated activity against certain protozoa. Studies have investigated its effects on amphizoic amoebic strains, such as Acanthamoeba castellanii and Acanthamoeba polyphaga, which are known infectious agents in humans. nih.gov Research has confirmed time-dependent amoebastatic effects, indicating its ability to inhibit the growth and proliferation of these protozoans in vitro. nih.gov

| Virus | Concentration | Contact Time | Observed Effect | Reference |

|---|---|---|---|---|

| SARS-CoV-2 | 0.2% | 30 seconds | >99.9% inactivation | wisdomlib.orgresearchgate.net |

| Herpes Virus | 0.02% | 90 minutes | ~6 log10 reduction in infectivity | icpahealth.com |

| Human Immunodeficiency Virus (HIV) | ≥0.2% | Not Specified | Complete inactivation | icpahealth.com |

Concentration-Dependent Antimicrobial Effects in Research

The antimicrobial action of this compound is fundamentally dependent on its concentration. chlorhexidinefacts.comfrontiersin.org At lower, subinhibitory levels, it exerts a bacteriostatic effect, primarily inhibiting microbial growth and reproduction. ijohd.orgeuropeanreview.org As the concentration increases, its mechanism shifts to become bactericidal, leading to the direct killing of microorganisms. europeanreview.orgbvsalud.org This dual-action capability allows it to be effective in a variety of contexts. The transition from bacteriostatic to bactericidal action is a key feature of its antimicrobial profile, with the specific concentrations required varying between different types of microorganisms. frontiersin.orgbvsalud.org

Bacteriostatic Effects at Subinhibitory Concentrations

At low concentrations, this compound acts as a bacteriostatic agent. europeanreview.org The positively charged chlorhexidine molecule binds to the negatively charged components of the bacterial cell wall, altering its integrity. ijohd.orgchlorhexidinefacts.com This binding leads to a disruption of the cell's osmotic equilibrium and causes leakage of low molecular weight intracellular components, such as potassium and magnesium ions. ijohd.org This damage to the cell membrane and subsequent loss of essential ions inhibits the bacteria's metabolic functions and prevents replication without causing immediate cell death. chlorhexidinefacts.com

The effectiveness of this bacteriostatic action is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. Research has established MIC values for this compound against a wide array of bacteria. For example, the MIC for 52 strains of subgingival plaque bacteria was found to range from 8 to 500 µg/mL. nih.gov Studies have shown it to be particularly effective against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Streptococcus mutans, though it also inhibits Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa at varying concentrations. europeanreview.orgnih.govresearchgate.net

| Microorganism | MIC Range (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MSSA) | 0.25 - 8 | europeanreview.org |

| Staphylococcus aureus (MRSA) | 2 - 8 | europeanreview.org |

| Enterococcus faecalis | 4 - 16 | europeanreview.org |

| Streptococcus mutans | 0.9 - 4 | europeanreview.org |

| Escherichia coli | 2 - 16 | europeanreview.orgnih.gov |

| Pseudomonas aeruginosa | 16 - 80 | europeanreview.orgnih.gov |

| Candida albicans | 1 - 16 | europeanreview.orgnih.gov |

Bactericidal Effects at Higher Concentrations

At higher concentrations, the antimicrobial effect of this compound transitions from bacteriostatic to bactericidal. europeanreview.orgbvsalud.org The damage to the microbial cell membrane becomes more severe and extensive. At these elevated concentrations, chlorhexidine causes the precipitation and coagulation of cytoplasmic contents, leading to irreversible damage and rapid cell death. chlorhexidinefacts.combvsalud.org This mechanism ensures a potent killing effect against a broad spectrum of microbes.

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. Research demonstrates that higher concentrations of chlorhexidine are necessary to achieve this bactericidal effect compared to the concentrations needed for inhibition. For instance, one study found that while a 0.12% concentration of chlorhexidine reduced bacterial populations, only a 0.2% concentration demonstrated a clear bactericidal effect against salivary obligate anaerobes. nih.gov Studies on Escherichia coli have shown that MBC values can be influenced by prior exposure of the bacteria to subinhibitory concentrations of the agent. nih.gov Similarly, research on Enterococcus faecalis has identified MBC values that, while higher than MIC values, remain lower than typical in-use concentrations of chlorhexidine products. researchgate.netresearchgate.net For example, one study noted an MBC for a tolerant E. faecalis strain at 64 mg/L. researchgate.net Another investigation found that 4% this compound was effective against various antibiotic-resistant hospital isolates after a 5-minute contact time. tubitak.gov.tr

| Microorganism | Concentration | Observed Effect/Finding | Reference |

|---|---|---|---|

| Salivary Obligate Anaerobes | 0.2% | Demonstrated bactericidal activity in vivo | nih.gov |

| Enterococcus faecalis (tolerant strain) | 64 mg/L | Established MBC value | researchgate.net |

| Escherichia coli | Variable (e.g., >0.006 mg/mL) | MBC can be influenced by prior exposure to CHX | nih.govasm.org |

| Various Hospital Isolates | 4% | Effective after 5 minutes of contact | tubitak.gov.tr |

Research on Antimicrobial Resistance and Microbiome Dynamics Associated with Chlorhexidine Digluconate

Emergence and Development of Chlorhexidine (B1668724) Digluconate Resistance

The emergence of bacterial resistance to chlorhexidine digluconate is a growing concern, with evidence indicating that bacteria can adapt and develop reduced susceptibility, particularly under the selective pressure of sublethal concentrations.

Exposure of bacteria to sublethal concentrations of this compound can induce adaptive responses, leading to an increase in the minimum inhibitory concentration (MIC) required to inhibit their growth. Studies have shown that various bacterial species exhibit different capacities for adaptation. For many of the 71 bacterial species evaluated, a maximum four-fold increase in MIC to chlorhexidine was observed after low-level exposure. nih.govnih.gov However, a more pronounced and often stable adaptive response has been documented in several healthcare-associated pathogens.

For instance, strong adaptive changes have been described in species such as Escherichia coli, Serratia marcescens, and Pseudomonas aeruginosa, with MIC increases of up to 500-fold, 128-fold, and 32-fold, respectively. nih.govnih.govmicrobialcell.com After adaptation, the highest MIC values recorded were 2,048 mg/l for S. marcescens and 1,024 mg/l for P. aeruginosa. nih.govnih.govmicrobialcell.com This adaptation indicates that prolonged or improper use of chlorhexidine could select for more tolerant bacterial populations. The stability of this resistance is a key concern; for example, some chlorhexidine-resistant E. coli isolates showed only a two-fold reduction in MIC values after 10 days without chlorhexidine exposure, suggesting a relatively stable phenotypic change. frontiersin.org

Table 1: Examples of Adaptive Responses in Bacterial Species to Sublethal Chlorhexidine Exposure

| Bacterial Species | Fold Increase in MIC | Maximum MIC After Adaptation (mg/L) | Reference |

|---|---|---|---|

| Escherichia coli | Up to 500-fold | 500 | nih.govnih.govmicrobialcell.com |

| Serratia marcescens | Up to 128-fold | 2,048 | nih.govnih.govmicrobialcell.com |

| Pseudomonas aeruginosa | Up to 32-fold | 1,024 | nih.govnih.govmicrobialcell.com |

| Klebsiella pneumoniae | Up to 16-fold | >512 | nih.govmicrobialcell.com |

Resistance to chlorhexidine is multifaceted, involving a combination of phenotypic adaptations and specific genetic determinants. The primary mechanisms are centered around preventing the antiseptic from reaching its target at the bacterial cell membrane or actively removing it from the cell. frontiersin.orgnih.gov

Phenotypic Mechanisms:

Increased Efflux Pump Activity: A primary mechanism is the overexpression of efflux pumps, which are membrane proteins that actively extrude a wide range of antimicrobial compounds, including chlorhexidine, from the bacterial cell. nih.govnih.gov

Cell Envelope Alterations: Changes in the bacterial cell membrane and wall can reduce chlorhexidine permeability. This can include modifications to the lipopolysaccharide (LPS) profile in Gram-negative bacteria or thickening of the cell wall in Gram-positive bacteria. frontiersin.orgnih.govtandfonline.com

Biofilm Formation: Bacteria embedded in biofilms can exhibit increased tolerance to chlorhexidine, partly due to the protective extracellular matrix that can limit antiseptic penetration. nih.gov

Genotypic Mechanisms: Several genes and genetic mutations have been identified that contribute to chlorhexidine resistance:

Efflux Pump Genes: Genes encoding various families of efflux pumps are strongly associated with reduced susceptibility. These include:

Major Facilitator Superfamily (MFS): The qacA and qacB genes, often found on plasmids in Staphylococcus species, encode MFS pumps that confer resistance. nih.govnih.gov The smvA gene in Klebsiella pneumoniae also encodes an MFS pump. asm.org

Small Multidrug Resistance (SMR) Family: The smr gene (qacC) is another plasmid-borne gene found in staphylococci that encodes an SMR efflux pump. nih.govnih.gov

Resistance-Nodulation-Division (RND) Family: Upregulation of RND efflux pumps, such as the AdeB and AdeJ pumps in Acinetobacter baumannii, is linked to increased chlorhexidine MICs. nih.govmdpi.com

Proteobacterial Chlorhexidine Efflux (PCE) Family: The aceI gene represents a more specific efflux pump for chlorhexidine. frontiersin.orgnih.gov

Regulatory Genes: Mutations in regulatory genes can lead to the overexpression of resistance mechanisms. For example, mutations in the two-component regulator phoPQ have been associated with chlorhexidine adaptation in K. pneumoniae. asm.org Similarly, mutations in smvR, a putative Tet repressor gene, can lead to the upregulation of the smvA efflux pump. asm.org

Membrane-Associated Genes: In E. coli, mutations in the mlaA gene, which is involved in maintaining the outer membrane lipid asymmetry, have been identified in strains with decreased chlorhexidine susceptibility developed in vitro. researchgate.netnih.gov

Cross-Resistance to Antibiotics Induced by this compound Exposure

A significant concern arising from chlorhexidine tolerance is the potential for co-selection of resistance to clinically important antibiotics. This phenomenon, known as cross-resistance, occurs when a single resistance mechanism confers protection against multiple antimicrobial agents.

Studies have demonstrated that bacterial adaptation to chlorhexidine can lead to decreased susceptibility to various antibiotic classes.

Tetracyclines: A notable association has been found between reduced chlorhexidine susceptibility and the presence of tetracycline (B611298) resistance (tet) genes in clinical isolates of E. coli. asm.org The use of this compound mouthwash has been shown to increase the prevalence of genes that encode for tetracycline efflux pumps in the oral microbiome. researchgate.netnih.govfrontiersin.org

Other Antibiotics: Cross-resistance has been observed with other antibiotics as well. For example, some bacterial isolates adapted to low levels of chlorhexidine have shown new resistance to gentamicin (B1671437) and meropenem. nih.govnih.govmicrobialcell.com In Neisseria gonorrhoeae, exposure to sublethal chlorhexidine concentrations was associated with increased MICs for azithromycin (B1666446) (a macrolide related to erythromycin). frontiersin.org Studies have also reported cross-resistance to erythromycin (B1671065) and ampicillin (B1664943) in chlorhexidine-resistant strains, suggesting that the increased resilience of the outer membrane plays a role. nih.gov

The molecular underpinnings of chlorhexidine-induced cross-resistance are often tied to broad-spectrum defense mechanisms, primarily multidrug efflux pumps.

Efflux Pumps: Many efflux pumps have a wide range of substrates, meaning they can extrude both chlorhexidine and various antibiotics. nih.gov Overexpression of these pumps, induced by chlorhexidine exposure, can therefore simultaneously increase tolerance to both the antiseptic and antibiotics that are also substrates for the pump. nih.govresearchgate.net For example, the RND family pump AcrAB-TolC in E. coli can efflux β-lactams, tetracyclines, and chlorhexidine. mdpi.com In Staphylococcus aureus, the plasmid-borne qacA/B genes encode efflux pumps that recognize and export cationic antiseptics like chlorhexidine, and their presence is associated with reduced susceptibility. nih.govnih.gov

Antimicrobial Resistance Genes (ARGs): There can be a direct link between genes conferring antibiotic resistance and reduced chlorhexidine susceptibility. Genome-wide association studies in clinical E. coli strains revealed that reduced chlorhexidine susceptibility was associated with the presence of the tetA(B) gene, which codes for a tetracycline-specific efflux pump located on a Tn10 transposon. nih.govasm.org This suggests that the TetA efflux pump may also be capable of extruding chlorhexidine, providing a direct molecular link for cross-resistance. asm.orgfrontiersin.org

Table 2: Genes and Mechanisms Implicated in Chlorhexidine Resistance and Cross-Resistance

| Gene/Mechanism | Family/Type | Function | Associated Cross-Resistance | Reference |

|---|---|---|---|---|

| qacA/B | MFS Efflux Pump | Exports cationic antiseptics | Quaternary ammonium (B1175870) compounds | nih.govnih.gov |

| smr (qacC) | SMR Efflux Pump | Exports lipophilic compounds | Quaternary ammonium compounds | nih.govnih.gov |

| smvA | MFS Efflux Pump | Exports chlorhexidine | Colistin (indirectly via phoPQ) | asm.org |

| adeB, adeJ | RND Efflux Pump | Multidrug efflux | Benzalkonium chloride, ethidium (B1194527) bromide | nih.gov |

| tet(A) | MFS Efflux Pump | Exports tetracycline | Chlorhexidine | nih.govasm.org |

| phoPQ | Two-component system | Regulates membrane modification | Colistin | asm.org |

Impact on Microbial Community Composition and Diversity

The use of this compound, particularly in oral care products, can significantly alter the composition and diversity of the local microbiome. researchgate.net Metagenomic studies of the oral microbiome following the use of a 0.2% chlorhexidine mouthwash have shown a significant decrease in alpha-diversity, which represents the variety of species within a given sample. researchgate.netresearchgate.netnih.gov This reduction in diversity was observed in both saliva and supragingival plaque. researchgate.netnih.gov

Specifically, chlorhexidine use has been associated with:

Shifts in Bacterial Populations: An increase in the relative abundance of streptococci has been noted after chlorhexidine treatment. researchgate.netresearchgate.netnih.gov Conversely, some studies have reported a decrease in the abundance of Prevotella species. manchester.ac.uk Another study observed a reduction of bacteria in the phylum Bacteroidetes, while Proteobacteria and Firmicutes (including Streptococcus) increased. plymouth.ac.uk

Ecological Consequences: These shifts can have functional consequences. The promotion of a less diverse, streptococci-dominated community could be associated with a higher risk for dental caries. researchgate.netnih.gov Furthermore, chlorhexidine can alter the gut microbiome, leading to reduced diversity, which is generally linked to negative health outcomes. sciencenews.dk Studies on river biofilms have also shown that low levels of chlorhexidine can alter the community composition, significantly reducing the abundance of betaproteobacteria and gammaproteobacteria. nih.gov

Effects on Oral Microbiota and Alpha-Diversity

This compound (CHX) exerts a significant impact on the oral microbial ecosystem, primarily characterized by a reduction in bacterial diversity. plymouth.ac.uknih.gov Alpha-diversity, a measure of species richness and evenness within a microbial community, has been shown to decrease following the use of CHX mouthwash. nih.govresearchgate.netnih.gov

In a metagenomic study involving patients who used a 0.2% CHX mouthwash for four weeks, a significant decrease in alpha-diversity was observed in both supragingival plaque and saliva samples. nih.govresearchgate.net This reduction in species richness has been corroborated by other studies. For instance, research on healthy individuals using a 0.12% CHX gluconate mouthwash for seven days found decreased species diversity on the tongue. plymouth.ac.ukplymouth.ac.uk Similarly, a 0.2% CHX digluconate rinse used for seven days led to lower bacterial diversity and richness in saliva. plymouth.ac.ukplymouth.ac.uk However, there are conflicting findings, with at least one study reporting no significant changes in alpha-diversity in microbial communities from saliva and oral swabs after CHX treatment, although alterations in beta-diversity (the difference in microbial composition between samples) were noted. nih.gov

The table below summarizes findings from various studies on the effect of this compound on oral microbiota alpha-diversity.

| Study Focus | CHX Concentration & Duration | Sample Type | Key Findings on Alpha-Diversity |

| Post-periodontal surgery patients | 0.2% CHX, 4 weeks | Supragingival Plaque & Saliva | Significant decrease in diversity in both plaque and saliva. nih.govresearchgate.netnih.gov |

| Healthy individuals | 0.12% CHX, 7 days | Tongue | Decreased species diversity and richness. plymouth.ac.ukplymouth.ac.uk |

| Healthy individuals | 0.2% CHX, 7 days | Saliva | Lowered diversity and richness of bacteria. plymouth.ac.ukplymouth.ac.uk |

Ecological Shifts in Bacterial Communities (e.g., increased Streptococci relative abundance)

The use of this compound induces notable ecological shifts in the composition of the oral microbiome. scispace.com A consistent finding across multiple studies is the increased relative abundance of Streptococci following CHX treatment. nih.govresearchgate.netnih.gov This shift is significant as certain Streptococcus species, such as Streptococcus mutans, are associated with the development of dental caries. plymouth.ac.ukasm.orgnih.gov The reduced susceptibility of several S. oralis strains to CHX may contribute to this observed increase. nih.gov

Beyond the increase in Streptococci, CHX treatment leads to broader changes at the phylum level. Studies have demonstrated a significant increase in the abundance of Firmicutes and Proteobacteria. scispace.comresearchgate.nethw.ac.uk Conversely, a reduction in the abundance of Bacteroidetes, Fusobacteria, TM7, and SR1 has been reported. scispace.comresearchgate.nethw.ac.uk These shifts can lead to a more acidic oral environment, as the altered microbial community may have different metabolic outputs. researchgate.nethw.ac.uk For example, a decrease in saliva pH and buffering capacity, along with an increase in lactate (B86563) concentration, has been observed following CHX use. plymouth.ac.ukresearchgate.nethw.ac.uk

The following table details the observed ecological shifts in bacterial communities after this compound treatment.

| Bacterial Group | Observed Change | Associated Phylum/Genera | Reference |

| Streptococci | Increased relative abundance | Firmicutes | plymouth.ac.uknih.govresearchgate.netnih.gov |

| Firmicutes | Significant increase in abundance | N/A | scispace.comresearchgate.nethw.ac.uk |

| Proteobacteria | Significant increase in abundance | N/A | scispace.comresearchgate.nethw.ac.uk |

| Bacteroidetes | Reduced abundance | N/A | scispace.comresearchgate.nethw.ac.uk |

| Fusobacteria | Reduced abundance | N/A | scispace.comresearchgate.nethw.ac.uk |

| TM7 | Reduced abundance | N/A | scispace.comresearchgate.nethw.ac.uk |

| SR1 | Reduced abundance | N/A | scispace.comresearchgate.nethw.ac.uk |

| Prevotella | Marked reduction | Bacteroidetes | drugbank.com |

Long-term Microbiome Alterations Post-Chlorhexidine Digluconate Treatment

The resilience and recovery of the oral microbiome following the cessation of this compound treatment vary depending on the specific oral niche. Research that included a follow-up period has provided insights into the long-term stability of the CHX-induced changes.

In one study, samples were analyzed four weeks after patients discontinued (B1498344) a four-week regimen of 0.2% CHX mouthwash. nih.govresearchgate.net The findings indicated that the microbial community in saliva demonstrated a capacity for recovery, with its composition returning to a state comparable to the baseline before treatment. nih.gov However, the microbial community in the supragingival plaque did not fully recover within the same timeframe. nih.govresearchgate.net Although the alpha-diversity in plaque increased after stopping CHX use, it did not reach the initial baseline value, suggesting that the plaque community was not able to return to its initial state of diversity four weeks after treatment ended. nih.govresearchgate.net This indicates that CHX may have more persistent effects on the complex biofilm structure of dental plaque compared to the more transient microbial community found in saliva. Further research is needed to determine the full timeline and extent of microbiome recovery in different oral environments following long-term or repeated CHX use. researchgate.net

Biofilm Research on Chlorhexidine Digluconate Efficacy

Effects on Biofilm Formation and Initial Adhesion

The initial stages of biofilm development, including bacterial adhesion and subsequent maturation, are critical targets for antimicrobial intervention. Chlorhexidine (B1668724) digluconate has demonstrated notable effects in preventing these early events.

The adherence of planktonic microbial cells to a surface is the foundational step in biofilm formation. Chlorhexidine digluconate has been shown to interfere with this process on various substrates. For instance, commercial antiseptic products containing CHG have demonstrated a significant inhibition of bacterial adhesion to orthodontic appliance alloys such as stainless steel and nickel-titanium (NiTi). mdpi.com In a study evaluating its effect on different oral bacteria, CHG products showed high inhibition of adhesion for Aggregatibacter actinomycetemcomitans (97–100%). mdpi.com However, the inhibitory effect was less pronounced for Streptococcus mutans and Streptococcus oralis when compared to other CHG-containing commercial solutions. mdpi.com

The ability of this compound to inhibit the formation of new biofilms has also been observed in studies involving Candida albicans, a common fungal pathogen. plos.orgresearchgate.netnih.gov Research has shown that CHG can effectively prevent the formation of new C. albicans biofilms, which is crucial in preventing recurrent infections. plos.orgresearchgate.netnih.gov

Below is a data table summarizing the inhibitory effect of this compound on bacterial adhesion to different orthodontic alloy surfaces.

| Bacterial Strain | Alloy Surface | Inhibition of Adhesion by CHG (%) |

| Aggregatibacter actinomycetemcomitans | Stainless Steel | High (97-100%) |

| Aggregatibacter actinomycetemcomitans | Nickel-Titanium | High (97-100%) |

| Streptococcus mutans | Stainless Steel | 44-59% |

| Streptococcus mutans | Nickel-Titanium | 44-59% |

| Streptococcus oralis | Stainless Steel | 66-89% |

| Streptococcus oralis | Nickel-Titanium | 66-89% |

| Data derived from a study on the effect of this compound on oral bacteria adhesion to orthodontic appliance alloys. mdpi.com |

Beyond preventing initial attachment, this compound can also disrupt the maturation of early-stage biofilms. The antimicrobial action of CHG involves damaging the bacterial cytoplasmic membrane, which can lead to cell lysis and death, thereby impeding the development of a structured biofilm community. iastate.edu Studies on early-stage Candida albicans biofilms have shown that CHG can act on both yeast and filamentous forms within the developing biofilm. nih.gov The disruption of the hyphal network, a critical component of mature C. albicans biofilms, has been observed following treatment with this compound. plos.org

It is important to note that the concentration of chlorhexidine plays a significant role. While effective at bactericidal concentrations, some studies have suggested that sub-minimum inhibitory concentrations (sub-MICs) of this compound may, paradoxically, stimulate biofilm formation in some bacterial strains. nih.govresearchgate.net

Efficacy against Established Biofilms

Mature biofilms present a greater challenge for antimicrobial agents due to their complex structure and protective extracellular matrix. Research has extensively investigated the ability of this compound to penetrate and eradicate these established microbial communities.

The efficacy of this compound against mature biofilms is often lower than its effect on planktonic cells or early biofilms. nih.gov The dense extracellular polymeric substance (EPS) matrix of mature biofilms can act as a diffusion barrier, limiting the penetration of CHG. nih.gov As biofilms mature, their thickness increases, and bacteria within them become more resistant to killing by CHG. nih.gov For instance, one study found that the proportion of killed bacteria in 3-week-old multispecies biofilms was lower than in younger biofilms (2 days, 1 and 2 weeks). nih.gov

Despite this challenge, this compound does exhibit disruptive effects on established biofilms. In studies on mature Candida albicans biofilms, CHG was shown to disperse the biofilm and have a direct killing effect on the embedded candida cells. plos.orgresearchgate.netnih.gov Scanning electron microscopy has revealed that CHG treatment can disrupt individual biofilm-forming cells, although it may not completely remove the biofilm structure. researchgate.net The pattern of bacterial killing within a mature biofilm often shows that cells in the superficial layers are more affected, suggesting limited penetration into denser biofilm structures. nih.gov

The following table presents data on the effect of 2% Chlorhexidine (CHX) on the viability of bacteria in multispecies biofilms of different ages.

| Biofilm Age | Biofilm Thickness (μm) | Percentage of Killed Bacteria (after 10 min exposure to 2% CHX) |

| 2 days | 57 | Higher proportion |

| 3 weeks | 155 | Lower proportion than 2-day old biofilm |

| 6-12 weeks | 190-201 | Stable resistance, similar to 3-week old biofilm |

| Data from a study on the antimicrobial efficacy of chlorhexidine against bacteria in biofilms at different stages of development. nih.gov |

The performance of this compound in biofilm disinfection has been compared to various other antimicrobial agents. In the context of Candida albicans biofilms, this compound was found to be more effective in dispersing the biofilm and eradicating candida cells compared to fluconazole (B54011), an antifungal drug. plos.orgresearchgate.netnih.gov

In studies evaluating mouthrinses for their ability to inhibit biofilm formation on titanium surfaces, a formulation containing essential oils (Listerine) showed higher inhibitory activity against S. mutans biofilms at an early stage compared to a 0.2% CHX solution. nih.gov However, against polymicrobial biofilms, the efficacy of most tested mouthrinses, including CHX, was generally reduced. nih.gov When compared to 10% doxycycline (B596269) gel for the disinfection of implant surfaces, a single application of 1% CHX gel was found to be effective in achieving decontamination. researchgate.netnih.gov

The table below provides a comparison of the inhibitory activity of this compound (CHX) and other agents against bacterial biofilms on titanium surfaces.

| Agent | Target Biofilm | Incubation Time (hours) | Inhibitory Activity (%) |

| Listerine | S. mutans (single-species) | 16.5 | 100 |

| This compound (0.2%) | S. mutans (single-species) | 16.5 | Lower than Listerine |

| Various Mouthrinses (including CHX) | Poly-species biofilm | - | Generally lower efficacy |

| Comparative data from a study on the effect of chlorhexidine and some mouthrinses on bacterial biofilm formation on titanium surfaces. nih.gov |

Biofilm Resistance Mechanisms and Strategies for Overcoming Resistance

The reduced susceptibility of biofilms to this compound is attributed to several resistance mechanisms. A primary factor is the protective nature of the biofilm's extracellular matrix, which can impede the penetration of CHG. nih.gov The negatively charged components of the biofilm matrix, such as extracellular DNA (eDNA), can bind to the cationic CHX molecules, preventing them from reaching the microbial cells. nih.gov

Furthermore, microorganisms within a biofilm can exhibit altered physiological states, with some cells being in a slow-growing or dormant state, which makes them less susceptible to antimicrobials that target active cellular processes. nih.gov The emergence of genetically defined resistance mechanisms, such as the upregulation of multidrug efflux pumps that actively expel CHX from the cell, has also been identified. nih.govfrontiersin.org Changes in the bacterial cell membrane composition can also contribute to reduced susceptibility. frontiersin.org

Strategies to overcome biofilm resistance to chlorhexidine are an active area of research. One approach involves the use of agents that can disrupt the biofilm matrix, thereby enhancing the penetration of CHG. Combining chlorhexidine with other antimicrobials or with technologies like antimicrobial photodynamic therapy are also being explored to achieve synergistic effects and more effective biofilm eradication. nih.govmdpi.com

The following table summarizes the known mechanisms of biofilm resistance to this compound.

| Resistance Mechanism | Description |

| Increased Efflux Pump Activity | Upregulation of efflux pumps that actively transport Chlorhexidine out of the bacterial cell. nih.govfrontiersin.org |

| Changes in Membrane Permeability | Alterations in the bacterial cell membrane and lipopolysaccharide profiles that reduce the uptake of Chlorhexidine. frontiersin.org |

| Biofilm Formation | The extracellular polymeric substance (EPS) matrix acts as a physical barrier, and its components can bind to and neutralize Chlorhexidine. nih.gov |

| Altered Physiological State | Bacteria within a biofilm may be in a slow-growing or dormant state, making them less susceptible to antimicrobial action. nih.gov |

Adaptive Responses within Biofilm Structures

Biofilms employ a multi-faceted approach to tolerate this compound, involving structural, physiological, and genetic adaptations. These responses collectively reduce the antiseptic's effectiveness.

The extracellular polymeric substance (EPS) matrix is a primary defense mechanism of biofilms. This self-produced matrix, composed of polysaccharides, proteins, and extracellular DNA, acts as a physical barrier, impeding the penetration of chlorhexidine molecules into the deeper layers of the biofilm. nih.gov The cationic nature of chlorhexidine can lead to its binding to the negatively charged components of the EPS, further limiting its diffusion. nih.gov Studies have observed that exposure to chlorhexidine can induce changes in the biofilm's structure; for instance, some oral biofilms have been shown to contract upon exposure to 0.2% chlorhexidine. nih.gov

Within the biofilm, microorganisms undergo significant physiological changes. Exposure to sub-lethal concentrations of chlorhexidine can trigger stress responses, leading to alterations in gene expression. researchgate.net In Streptococcus mutans, for example, sub-lethal chlorhexidine exposure has been shown to alter the expression of glucosyltransferase genes, which are involved in EPS synthesis. nih.gov Research on Delftia acidovorans biofilms revealed that chlorhexidine exposure leads to changes in the abundance of proteins associated with various cellular functions, including amino acid and lipid biosynthesis, protein translation, and energy metabolism. researchgate.netmdpi.com Furthermore, shifts in the fatty acid profiles of biofilm cells, particularly an increase in cyclic fatty acids, have been observed as an adaptive response to chlorhexidine. researchgate.netmdpi.com

A crucial aspect of biofilm tolerance is the presence of "persister cells." These are a small subpopulation of dormant, metabolically inactive cells within the biofilm that can survive high concentrations of antimicrobial agents. bohrium.comresearchgate.net Persister cells are not mutants but phenotypic variants that can repopulate the biofilm once the antiseptic is removed. bohrium.complos.org The formation of these tolerant cells has been observed in oral streptococci after long-term exposure to subinhibitory concentrations of chlorhexidine. researchgate.net This phenomenon is a significant contributor to the recalcitrance of biofilm-related infections. plos.org

| Adaptive Mechanism | Description | Key Research Findings |

|---|---|---|

| EPS Matrix Alteration | The extracellular polymeric substance acts as a physical and chemical barrier, binding to chlorhexidine and preventing its penetration. | - Exposure to 0.2% chlorhexidine can cause oral biofilms to contract. nih.gov |

| Gene Expression Changes | Biofilm cells alter the expression of genes involved in stress response, metabolism, and biofilm structure in response to chlorhexidine. | - Sub-lethal chlorhexidine concentrations alter glucosyltransferase gene expression in S. mutans. nih.gov |

| Proteomic and Metabolic Shifts | Changes in protein production and metabolic pathways to counteract the effects of chlorhexidine. | - D. acidovorans biofilms show changes in proteins for amino acid/lipid biosynthesis and stress-related functions. researchgate.netmdpi.com |

| Persister Cell Formation | A subpopulation of dormant cells within the biofilm that are highly tolerant to antimicrobial agents. | - Candida albicans biofilms contain a subpopulation of persister cells tolerant to chlorhexidine. plos.org |

Approaches to Enhance this compound Efficacy against Biofilms

To counter the adaptive strategies of biofilms, researchers are exploring various methods to enhance the efficacy of this compound. These approaches often involve combination therapies and novel delivery systems.

Combination Therapies

Combining this compound with other agents can create a synergistic effect, leading to improved biofilm disruption and microbial killing.

With Other Antimicrobials: The combination of chlorhexidine gluconate and cetrimide (B107326) has shown a synergistic inhibitory effect against Pseudomonas aeruginosa and an additive effect against Staphylococcus aureus, significantly reducing biofilm formation. mdpi.com In the context of fungal biofilms, combining this compound with fluconazole has been proposed as a strategy to more effectively eradicate Candida albicans within established biofilms. nih.gov

With Enzymes: The EPS matrix can be targeted by enzymes. The use of proteolytic enzymes, such as trypsin and proteinase K, in conjunction with 2% chlorhexidine has been demonstrated to be effective in disrupting multispecies endodontic biofilms and reducing viable bacterial counts. nih.gov

Nanoparticle-Based Delivery Systems

Nanotechnology offers promising avenues to improve the delivery and effectiveness of chlorhexidine against biofilms.

Mesoporous Silica (B1680970) Nanoparticles: Encapsulating chlorhexidine in mesoporous silica nanoparticles (Nano-CHX) has been shown to enhance its antimicrobial properties against both planktonic oral bacteria and multi-species biofilms. plos.orgnih.gov These nanoparticles can facilitate better penetration into the biofilm structure. plos.org

Magnetic Nanoparticles: Functionalizing aminosilane-coated magnetic nanoparticles with chlorhexidine has been found to increase its bactericidal and fungicidal activity against biofilm-forming microorganisms, even in the presence of human saliva. researchgate.net

pH-Sensitive Nanoparticles: Novel mesoporous silica nanoparticles carrying nanosilver and chlorhexidine have been developed to respond to the acidic microenvironment of cariogenic biofilms. These pH-sensitive nanoparticles can achieve a more targeted and effective release of the antimicrobial agents. nih.gov

Physical Disruption Methods

The mechanical disruption of the biofilm structure can significantly enhance the efficacy of chemical agents like chlorhexidine.

Ultrasonic and Sonic Agitation: The use of low-intensity ultrasonic or sonic agitation in combination with chlorhexidine preparations has been shown to have a more pronounced antimicrobial effect against biofilm bacteria than either treatment alone. nih.gov This mechanical agitation improves the action of the disinfectant without necessarily dispersing the biofilm bacteria. nih.gov Combining 1% trypsin and 2% chlorhexidine with ultrasonic treatment has been found to be highly effective in reducing viable counts and substratum coverage of endodontic biofilms. nih.gov Tooth brushing, as a mechanical method, in conjunction with chlorhexidine application is also a common and effective approach for biofilm removal. nih.gov

| Approach | Specific Method | Observed Outcome |

|---|---|---|

| Combination Therapies | With Cetrimide | Synergistic inhibition of P. aeruginosa and additive effect on S. aureus biofilm formation. mdpi.com |

| With Proteolytic Enzymes (Trypsin, Proteinase K) | Enhanced disruption and killing of multispecies endodontic biofilms. nih.gov | |

| Nanoparticle Delivery | Mesoporous Silica Nanoparticles | Potent antibacterial effects on mono- and multi-species oral biofilms. plos.orgnih.gov |

| Magnetic Nanoparticles | Increased anti-biofilm activity against various pathogens, even in the presence of saliva. researchgate.net | |

| pH-Sensitive Nanoparticles (with Nanosilver) | Targeted release in acidic biofilm environments, modulating biofilm composition towards non-cariogenic species. nih.gov | |

| Physical Disruption | Ultrasonic/Sonic Agitation | Pronounced antimicrobial effect against biofilm bacteria when combined with chlorhexidine. nih.gov |

Research on Cytotoxicity and Biocompatibility of Chlorhexidine Digluconate

In Vitro Cytotoxicity Studies on Mammalian Cells

The cytotoxic effects of chlorhexidine (B1668724) digluconate have been evaluated across a range of mammalian cell lines, revealing a consistent pattern of dose- and time-dependent toxicity.

Human Fibroblasts (Gingival, Skin)

Human fibroblasts, crucial for wound healing, have been a primary focus of cytotoxicity studies. Research indicates that chlorhexidine digluconate is highly cytotoxic to both gingival and skin fibroblasts. nih.govsemanticscholar.org Even at low concentrations, such as 0.002%, chlorhexidine can almost completely suppress cell division, although it shows minimal cytotoxicity at this level in terms of immediate cell death. nih.govsemanticscholar.org Higher concentrations, however, lead to a significant reduction in cell viability. For instance, exposure of human gingival fibroblasts to a 2% chlorhexidine solution for three minutes or longer resulted in a significant decrease in cell viability. nih.gov Studies have also shown that chlorhexidine can inhibit collagen and non-collagen protein production by human gingival fibroblasts, which can negatively impact the wound healing process. mdpi.com

A study on human fibroblasts from skin and oral tissues demonstrated that exposure to 0.005% and 0.002% chlorhexidine for one hour, and 0.12% for 30 seconds, had significant cytotoxic effects. nih.gov The compound was found to suppress cell proliferation, collagen gel contraction, and total protein synthesis. nih.govsemanticscholar.org Another investigation found that as chlorhexidine concentration increased, there was a significant difference in fibroblast proliferation; even at a 1% concentration, exposure resulted in a fibroblast survival rate of 51.7% compared to no exposure. nih.gov

Table 1: Effect of Chlorhexidine Gluconate on Human Fibroblast Viability

| Concentration | Exposure Time | Cell Viability (%) | Source |

|---|---|---|---|

| 0.002% | 1 minute | 96.4% | nih.govnih.govnyu.educopernicus.org |

| 0.02% | 1, 2, or 3 minutes | <6% | nih.govnih.govnyu.educopernicus.org |

| 0.2% | 1, 2, or 3 minutes | <6% | nih.govnih.govnyu.educopernicus.org |

| 2% | 1, 2, or 3 minutes | <6% | nih.govnih.govnyu.educopernicus.org |

Myoblasts and Osteoblasts

The cytotoxic effects of this compound extend to myoblasts and osteoblasts, cells critical for muscle and bone regeneration, respectively. semanticscholar.org In vitro studies have demonstrated that chlorhexidine significantly reduces the survival and migration of these cells. nih.govnih.govnyu.educopernicus.orgscribd.comdntb.gov.ua Exposure to chlorhexidine concentrations of 0.02% or greater for any duration resulted in cell survival rates of less than 6% for both myoblasts and osteoblasts. nih.govnih.govnyu.educopernicus.org Even at a low concentration of 0.002%, chlorhexidine significantly reduced the survival of myoblasts and osteoblasts. nih.govnih.gov Furthermore, chlorhexidine exposure was found to permanently halt the migration of these cells at concentrations of 0.02% and higher. nih.govnih.govnyu.educopernicus.orgdntb.gov.ua

Research has shown that chlorhexidine affects the viability of osteoblastic cells in a dose- and time-dependent manner, with these cells showing particular sensitivity. nih.govsvpdienstencentrum.beresearchgate.net The toxic effects include the induction of apoptosis and necrosis. nih.govsvpdienstencentrum.beresearchgate.net

Table 2: Effect of Chlorhexidine Gluconate on Myoblast and Osteoblast Viability

| Cell Type | Concentration | Exposure Time | Cell Viability (%) | Source |

|---|---|---|---|---|

| Myoblasts | ≥ 0.02% | 1, 2, or 3 minutes | <6% | nih.govnih.gov |

| Osteoblasts | ≥ 0.02% | 1, 2, or 3 minutes | <6% | nih.govnih.gov |

| Myoblasts | 0.002% | 1, 2, or 3 minutes | Significantly reduced | nih.gov |

| Osteoblasts | 0.002% | 1, 2, or 3 minutes | Significantly reduced | nih.gov |

Keratinocytes and Epithelial Cell Lines

In vitro studies on human keratinocytes and epithelial cell lines have also revealed the cytotoxic nature of this compound. mdpi.comnih.govdoaj.org The compound has been shown to reduce cell viability, number, and confluence in a concentration- and time-dependent manner. mdpi.comnih.govdoaj.org For instance, this compound at concentrations of 0.02% and 0.2% caused the highest cytotoxicity in HaCaT immortalized human keratinocytes. mdpi.comnih.govdoaj.org Even a 0.02% concentration significantly reduced the viability of both keratinocytes and fibroblasts. nih.gov

The cytotoxicity of chlorhexidine was evaluated using the Smulow-Glickman (S-G) gingival epithelial cell line, where the potency was dependent on the length of exposure. nih.govscispace.com The midpoint cytotoxicity values for 1-, 24-, and 72-hour exposures were 0.106, 0.011, and 0.0045 mmol/L, respectively. nih.govscispace.com Cells exposed to chlorhexidine for 2 hours were unable to recover even after being placed in a chlorhexidine-free medium for 48 hours. nih.govscispace.com

Lymphocytes

Research on peripheral human lymphocytes has demonstrated the dose-dependent genotoxic and cytotoxic effects of this compound. nih.gov A significant reduction in cell viability and proliferation was observed at concentrations of 0.4 and 0.5 mg/ml. nih.gov Another study showed that chlorhexidine gluconate at a 1 μM concentration induced cytotoxicity in human blood lymphocytes after 6 hours of exposure. nih.govresearchgate.net This cytotoxicity was associated with oxidative stress and damage to cellular organelles. nih.govresearchgate.net

Cellular Mechanisms of Cytotoxicity

The cytotoxic effects of this compound are attributed to several cellular mechanisms, primarily impacting cell viability and proliferation through membrane damage and induction of cell death pathways.

Impact on Cell Viability and Proliferation

This compound's impact on cell viability is a direct consequence of its ability to disrupt cellular membranes. mdpi.com This disruption leads to a loss of membrane integrity and leakage of intracellular components. mdpi.com Studies have shown a concentration- and time-dependent reduction in cell viability across various cell types, including fibroblasts, myoblasts, osteoblasts, keratinocytes, and lymphocytes. nih.govnih.govnih.govmdpi.comnih.gov

The compound's anti-proliferative effects are also well-documented. nih.gov Even at concentrations that are not immediately lethal to the cells, chlorhexidine can significantly inhibit cell division and migration. nih.govnih.govnih.govdntb.gov.ua This inhibition of proliferation is a key factor in its cytotoxic profile, as it impairs the ability of tissues to repair and regenerate. semanticscholar.org The mechanism of this inhibition involves the induction of apoptosis and necrosis. nih.govsvpdienstencentrum.beresearchgate.net Furthermore, chlorhexidine has been shown to cause a disturbance of mitochondrial function, an increase in intracellular calcium, and oxidative stress, all of which contribute to its cytotoxic effects. nih.govsvpdienstencentrum.beresearchgate.net

Effects on Cell Migration and Wound Closure Dynamics

This compound (CHG) has been shown to significantly impede key cellular processes essential for wound healing, namely cell migration and proliferation. In vitro studies utilizing a scratch assay, which simulates a wound in a cell monolayer, have demonstrated that CHG can halt cell migration. In experiments involving primary human fibroblasts, myoblasts, and osteoblasts, exposure to CHG dilutions of 0.02% or greater resulted in scratch defects that remained open indefinitely nih.govsemanticscholar.orgresearchgate.net. In contrast, control group cells without CHG exposure closed the scratch defect in under 24 hours nih.govsemanticscholar.org. This demonstrates a profound inhibitory effect on the migratory capacity of these crucial cell types involved in tissue repair semanticscholar.org.

The inhibition of cell migration is a critical factor in delayed wound healing. Cell migration is essential for tissue development, repair, and regeneration semanticscholar.org. The cytotoxic effects of CHG appear to underlie this inhibition, as significant reductions in cell survival are observed at similar concentrations nih.govsemanticscholar.org. Even at a low concentration of 0.002%, CHG was found to suppress cell division almost completely in human fibroblasts consensus.app. In vivo studies on human gingival tissues revealed that post-surgical use of a 0.12% CHG rinse could reduce the expression of the RAC1 gene, which is characteristic of keratinocyte migration and proliferation, further indicating an impairment of the wound healing process nih.govresearchgate.net. Another in vivo study using a human skin xenograft mouse model showed that CHG application impaired wound healing and that its cytotoxicity persisted over time nih.gov.

| CHG Concentration | Cell Types Tested | Observation | Source |

|---|---|---|---|

| ≥ 0.02% | Fibroblasts, Myoblasts, Osteoblasts | Scratch defects remained open indefinitely; cell migration permanently halted. | nih.govsemanticscholar.orgresearchgate.net |

| 0% (Control) | Fibroblasts, Myoblasts, Osteoblasts | Scratch defect closure was observed in less than 24 hours. | nih.govsemanticscholar.org |

Induction of Apoptosis and Necrosis Cell Death Pathways

This compound induces cell death through multiple pathways, primarily apoptosis and necrosis, with the dominant pathway often depending on the concentration of the compound. researchgate.net Research indicates that at lower concentrations (e.g., 0.002%), CHG tends to cause cell death through apoptosis, while at higher concentrations, it induces necrosis in fibroblasts. researchgate.net

Studies on osteoblastic, endothelial, and fibroblastic cell lines have confirmed that CHG's toxic effect involves the induction of both apoptotic and autophagic/necrotic cell death. nih.govresearchgate.netsvpdienstencentrum.be The apoptotic process triggered by CHG is associated with several key cellular events. One significant mechanism is the disruption of mitochondrial function, leading to a reduction in mitochondrial membrane potential. researchgate.net This is accompanied by an increase in intracellular calcium ions and subsequent oxidative stress. researchgate.netnih.govresearchgate.net In studies using ISEL (in situ nick-end labeling) assays, cells treated with CHG showed brown nuclear staining, indicative of the DNA fragmentation that is a hallmark of apoptosis. svpdienstencentrum.be For example, after a one-minute treatment with 0.01% CHG, over 30% of Saos-2 osteoblastic cells exhibited apoptotic nuclei. svpdienstencentrum.be

Furthermore, research suggests that CHG may elicit cell death by inducing stress in the endoplasmic reticulum (ER). nih.gov The accumulation of proteins in the ER can cause an overload, resulting in ER stress that triggers either apoptosis or necrosis. nih.gov In vivo analysis of human gingival biopsies after treatment with 0.12% CHG also confirmed a proapoptotic effect, showing increased expression of proapoptotic molecules like BAX. nih.govresearchgate.netuniroma1.it

Oxidative Stress and Free Radical Generation

A significant mechanism underlying the cytotoxicity of this compound is its ability to induce oxidative stress and the generation of free radicals. nih.govresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com

Research has demonstrated that CHG-induced cytotoxicity in various cell types, including osteoblasts, endothelial cells, fibroblasts, and human blood lymphocytes, is linked to the generation of intracellular ROS. nih.govresearchgate.netnih.gov The exposure of these cells to CHG leads to a cascade of events characteristic of oxidative damage. These events include the collapse of the mitochondrial membrane potential, lipid peroxidation (damage to cell membranes), and the depletion of glutathione, a crucial intracellular antioxidant. nih.gov This disturbance of mitochondrial function is a key factor in the CHG-induced increase in ROS. nih.govresearchgate.net The generation of ROS and the resulting oxidative stress are considered contributing factors to the apoptotic and necrotic cell death pathways initiated by CHG. researchgate.netnih.govresearchgate.net

Interestingly, while CHG induces oxidative stress, some clinical research has explored the use of CHG-containing toothpaste in specific patient populations. One study observed that in patients with type 1 diabetes, the use of a toothpaste with chlorhexidine and cetylpyridine was associated with a decrease in salivary TBARS (a marker of lipid peroxidation), suggesting a potential modulation of local oxidative stress indicators in the oral cavity. mdpi.com

Modulating Factors in Cytotoxicity Research

Concentration and Exposure Duration Dependencies

The cytotoxic effects of this compound are strongly dependent on both its concentration and the duration of cell exposure. nih.govresearchgate.netnih.govresearchgate.net Numerous in vitro studies have consistently shown that as the concentration of CHG and the time of exposure increase, there is a corresponding decrease in cell viability across various cell lines. nih.govresearchgate.netnih.gov

For instance, in studies involving human gingival fibroblasts (HGF), human keratinocytes (HaCaT), and epidermal cells (JB6 Cl 41-5a), the most significant reductions in viability (to less than 20%) were observed at the highest tested concentrations of 0.02% and 0.2% and at the longest exposure time of 3 minutes. nih.gov Similarly, primary human fibroblasts, osteoblasts, and myoblasts exposed to CHG concentrations of 0.02% or higher for durations of 1, 2, or 3 minutes exhibited cell survival rates of less than 6% compared to untreated controls. nih.gov Even at a lower concentration of 0.002%, a significant decrease in survival was noted for most cell types and exposure times. nih.gov

This dose- and time-dependent relationship is a critical factor in understanding the cytotoxic profile of CHG. The compound's effect on cell membrane integrity, measured by lactate (B86563) dehydrogenase (LDH) leakage, also follows this pattern. Significant LDH leakage, indicating cell membrane damage, was induced only at the higher concentrations of 0.02% and 0.2%, with the highest amounts released after the longest exposure time of 3 minutes. nih.gov

| Cell Type | CHG Concentration | Exposure Time | Observed Effect on Cell Viability | Source |

|---|---|---|---|---|

| Fibroblasts, Osteoblasts, Myoblasts | ≥ 0.02% | 1, 2, or 3 minutes | Cell survival rates less than 6% relative to control. | nih.gov |

| Gingival Fibroblasts, Keratinocytes, Epidermal Cells | 0.02% and 0.2% | 3 minutes | Most significant viability reductions (less than 20%). | nih.gov |

| Fibroblasts | 0.002% | 1 minute | 96.4% cell survival (not significantly different from control). | nih.gov |

| Osteoblasts, Myoblasts | 0.002% | 1, 2, or 3 minutes | Significantly lower survival rates relative to control. | nih.gov |

| Osteoblastic, Endothelial, Fibroblastic cells | Various | Various | Cell viability affected in a dose and time-dependent manner. | nih.govresearchgate.net |

Influence of Biological Components (e.g., Fetal Bovine Serum, Albumin, Lecithin)

The cytotoxicity of chemical compounds in in vitro assays can be significantly influenced by the presence of biological components in the culture medium, such as Fetal Bovine Serum (FBS) and its constituents like albumin. Cell culture media are often supplemented with FBS, typically at concentrations around 10%, to provide essential growth factors and nutrients. semanticscholar.orgresearchgate.net

Research on other substances, such as plant lectins, has shown that their cytotoxic and genotoxic effects are more pronounced at low concentrations of serum. nih.gov When breast tumor cells were grown in a medium with higher serum concentrations (10% or 20%), the lectins were found to be much less toxic. nih.gov This phenomenon is often attributed to the binding of the test compound to proteins within the serum, primarily albumin. This binding can reduce the effective concentration of the free compound available to interact with and exert toxic effects on the cells. researchgate.net

While specific studies exhaustively detailing the modulating effect of FBS, albumin, or lecithin (B1663433) on this compound's cytotoxicity were not the primary focus of the reviewed literature, the principle remains highly relevant. The in vitro cytotoxicity studies on CHG are typically conducted in media containing FBS. semanticscholar.org Therefore, the reported cytotoxic concentrations in these experiments already account for some degree of interaction with serum components. It can be inferred that in a protein-free environment, the cytotoxicity of CHG might be observed at even lower concentrations due to the higher availability of the free compound.

In Vivo Biocompatibility and Tissue Response Studies

In vivo studies provide critical context to in vitro findings, revealing how this compound interacts with complex biological tissues. Studies on human gingival tissue have shown that post-surgical rinsing with 0.12% CHG can induce a "scar wound healing response" pattern 24 hours after injury. nih.govresearchgate.netuniroma1.it This response is characterized by reduced cellular proliferation, increased collagen deposition, and the expression of fibrotic and proapoptotic markers. nih.govresearchgate.netuniroma1.it This suggests that CHG may promote a fibrotic transformation in healing tissues rather than regenerative healing. nih.govresearchgate.net

The biocompatibility of CHG has also been assessed when incorporated into dental cements. When added to glass ionomer cements and placed in the subcutaneous tissue of rats, CHG was found to be capable of inducing a significant inflammatory reaction, particularly in the short term. nih.gov For example, a cement containing 18% CHX demonstrated a dense granulation tissue and the presence of multinucleated giant cells after 7 days, which is a typical foreign body response. nih.gov However, the intensity of this inflammatory infiltrate tended to diminish over time. nih.gov In these studies, a cement with 10% CHX was found to be more biocompatible. nih.gov

Furthermore, research using a human skin xenograft mouse model demonstrated that CHG not only causes initial cytotoxicity but that this damage persists and progresses over 14 days, leading to impaired wound healing in a living system with normal skin perfusion. nih.gov These in vivo findings corroborate in vitro results, highlighting that CHG can be toxic to tissues and may delay the normal repair process. nih.govnih.gov

Local Tissue Reactions and Inflammation in Animal Models

The biocompatibility of this compound is a critical factor in its clinical application, and numerous studies utilizing animal models have been conducted to evaluate its effects on local tissues. These investigations reveal a complex interaction between the concentration of chlorhexidine, the type of tissue exposed, and the duration of contact, which collectively determine the extent of tissue reaction and inflammation.

Subcutaneous implantation studies in rats have demonstrated that chlorhexidine can induce significant inflammatory responses. For instance, a chlorhexidine chip implanted in the subcutaneous tissue of Wistar rats resulted in an intense acute inflammatory infiltrate, predominantly composed of neutrophils, accompanied by hemorrhage and edema. This intense reaction led researchers to conclude that the chip was not biocompatible under the conditions of the study. Similarly, when incorporated into glass ionomer cements and implanted in rats, higher concentrations of chlorhexidine (18%) were found to influence the inflammatory process and slow tissue repair.

Direct injection of chlorhexidine into the paw of mice has also been shown to produce severe toxic effects. These effects are dose-dependent and manifest as necrotic changes in the epidermis, dermis, and subcutaneous tissue, coupled with a reactive inflammatory response.